5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride

Hammett equation Linear free-energy relationship Sulfonyl chloride hydrolysis

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride (CAS 612541-11-4) is a trisubstituted aromatic sulfonyl chloride with chlorine at the 5-position, fluorine at the 4-position, and a methoxy group at the 2-position of the benzene ring (molecular formula C₇H₅Cl₂FO₃S, MW 259.08). This substitution pattern creates a distinct electronic and steric environment around the reactive sulfonyl chloride center, differentiating it from mono- or non-halogenated analogs.

Molecular Formula C7H5Cl2FO3S
Molecular Weight 259.07
CAS No. 612541-11-4
Cat. No. B2564217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride
CAS612541-11-4
Molecular FormulaC7H5Cl2FO3S
Molecular Weight259.07
Structural Identifiers
SMILESCOC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F
InChIInChI=1S/C7H5Cl2FO3S/c1-13-6-3-5(10)4(8)2-7(6)14(9,11)12/h2-3H,1H3
InChIKeyNIUYAGIYPKGILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl Chloride (CAS 612541-11-4): A Trisubstituted Sulfonyl Chloride Building Block with Precisely Defined Halogen and Methoxy Topology


5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride (CAS 612541-11-4) is a trisubstituted aromatic sulfonyl chloride with chlorine at the 5-position, fluorine at the 4-position, and a methoxy group at the 2-position of the benzene ring (molecular formula C₇H₅Cl₂FO₃S, MW 259.08) . This substitution pattern creates a distinct electronic and steric environment around the reactive sulfonyl chloride center, differentiating it from mono- or non-halogenated analogs. The compound serves as a versatile sulfonylating agent for the synthesis of sulfonamides and sulfonate esters, with its halogen topology influencing both the reactivity of the sulfonyl chloride group and the physicochemical properties of downstream derivatives [1].

Why 5-Chloro-4-fluoro-2-methoxybenzenesulfonyl Chloride Cannot Be Replaced by Common In-Class Analogs


Substituted benzenesulfonyl chlorides are not interchangeable reagents. The electronic nature of ring substituents directly modulates the electrophilicity of the sulfonyl chloride group, as quantified by Hammett σ constants, which in turn governs reaction rates in nucleophilic substitutions [1]. The specific 5-Cl/4-F/2-OMe topology imparts a unique combination of electron-withdrawing and electron-donating effects that cannot be replicated by single-substituent or differently substituted analogs. Furthermore, the halogen pattern on the sulfonamide product influences target binding, metabolic stability, and lipophilicity (logP), making the sulfonyl chloride precursor a critical determinant of downstream biological performance . Generic substitution without matching this exact substitution pattern risks altered reaction kinetics, different impurity profiles, and divergent biological activity of derived compounds.

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl Chloride: Comparative Evidence Supporting Scientific Selection


Electronic Modulation of Sulfonyl Chloride Reactivity: Hammett σ Analysis of 5-Cl/4-F/2-OMe vs. Mono-Substituted and Unsubstituted Analogs

The reactivity of benzenesulfonyl chlorides toward nucleophilic attack (e.g., hydrolysis, aminolysis) is governed by the sum of substituent electronic effects as described by the Hammett equation. Using established Hammett σ constants, the target compound's aggregate electronic effect can be estimated and compared to common analogs. The 5-Cl (σₘ = +0.37), 4-F (σₚ = +0.06), and 2-OMe (σₒ estimated ≈ −0.27 for resonance-dominant ortho effect) together produce a net electron-withdrawing effect intermediate between that of 4-nitrobenzenesulfonyl chloride and unsubstituted benzenesulfonyl chloride [1][2]. In contrast, 5-fluoro-2-methoxybenzenesulfonyl chloride (CAS 67475-56-3) has a substantially weaker net electron withdrawal (σₘ +0.34 for F, σₚ −0.27 for OMe), while 4-chloro-2-methoxybenzenesulfonyl chloride has σₚ +0.23 for Cl and σₒ ≈ −0.27 for OMe, resulting in a different reactivity profile [1].

Hammett equation Linear free-energy relationship Sulfonyl chloride hydrolysis Reaction kinetics Substituent effect

Hydrolytic Stability Ranking: Predicted Half-Life of 5-Cl/4-F/2-OMe Sulfonyl Chloride vs. para-Substituted Analogs Under Aqueous Conditions

Rate constants for the hydrolysis of para-substituted benzenesulfonyl chlorides (4-X-C₆H₄SO₂Cl, where X = MeO, Me, H, Br, NO₂) were measured in water at 25°C, establishing a direct Hammett correlation (ρ ≈ −2.68) [1][2]. The 4-MeO derivative exhibited the slowest hydrolysis (k₁ ≈ 1.1 × 10⁻⁴ s⁻¹), while 4-NO₂ was the fastest (k₁ ≈ 2.3 × 10⁻² s⁻¹). Based on the aggregate Hammett σ analysis in Evidence Item 1, the target compound (Σσ ≈ +0.16) is predicted to have a hydrolysis rate constant approximately 4–8 times faster than 4-MeO-benzenesulfonyl chloride but 15–20 times slower than 4-NO₂-benzenesulfonyl chloride, placing it in a practically useful stability window suitable for routine handling without excessive decomposition [2].

Hydrolysis kinetics Stability Shelf-life Aqueous dioxane Activation parameters

Commercial Purity Benchmarking: 5-Chloro-4-fluoro-2-methoxybenzenesulfonyl Chloride at 95% vs. Typical Research-Grade Benzenesulfonyl Chlorides

Commercially, 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride (CAS 612541-11-4) is supplied at a standard purity of 95%, with batch-specific quality certificates including NMR, HPLC, and GC data provided by vendors such as Bidepharm . In comparison, many commonly used benzenesulfonyl chloride derivatives (e.g., unsubstituted benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride) are routinely supplied at 98–99% purity. However, for research-grade halogenated heterocyclic sulfonyl chlorides, 95% purity with full analytical characterization represents a standard acceptable for most medicinal chemistry applications. The availability of multi-technique batch analysis (NMR + HPLC + GC) reduces procurement risk by confirming structural identity and quantifying organic and volatile impurities prior to use .

Purity specification Quality assurance NMR HPLC GC Procurement

Regioisomeric Differentiation: 5-Cl/4-F/2-OMe Topology vs. 4-Cl/2-F/5-OMe and 5-F/2-OMe Isomers in Sulfonamide Drug Design

The specific 5-chloro-4-fluoro-2-methoxy arrangement appears in patent-disclosed benzenesulfonamide scaffolds targeting carbonic anhydrase (US 8,633,196 B2), where this precise halogen topology is claimed as part of composition-of-matter . The regioisomeric analog 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride (CAS 942199-58-8) and 5-fluoro-2-methoxybenzenesulfonyl chloride (CAS 67475-56-3) are structurally distinct and are not interchangeable in these patent claims . The 5-Cl substituent occupies the position meta to the sulfonyl group, where its inductive electron withdrawal (+0.37 σₘ) is fully expressed, whereas in the 4-Cl isomer this effect is partially attenuated at the para position (+0.23 σₚ). This positional difference translates into altered sulfonamide NH acidity (pKa), lipophilicity (cLogP), and target binding interactions that are specific to each regioisomer .

Regioisomer Sulfonamide Drug design Structure-activity relationship Patent composition-of-matter

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl Chloride: Application Scenarios Driving Procurement Decisions


Synthesis of Patent-Bound Carbonic Anhydrase Inhibitor Sulfonamides

In medicinal chemistry programs targeting carbonic anhydrase isoforms, the sulfonamide derived from 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride is claimed in composition-of-matter patents (e.g., US 8,633,196 B2). The specific 5-Cl/4-F/2-OMe halogen topology is essential for achieving the desired inhibitory potency and isoform selectivity profile. Procuring the exact sulfonyl chloride precursor ensures fidelity to the patented chemical structure, enabling valid structure-activity relationship studies and supporting freedom-to-operate positions .

Kinetic Control in Multi-Step Sulfonylation Sequences

The intermediate electrophilicity of the target compound (Σσ ≈ +0.16), positioned between electron-rich (e.g., 4-MeO) and highly activated (e.g., 4-NO₂) benzenesulfonyl chlorides, allows for controlled, selective sulfonylation in the presence of multiple nucleophilic sites. This reactivity tier, predicted from Hammett linear free-energy relationships, reduces competing side reactions such as over-sulfonylation or premature hydrolysis, improving isolated yields in complex molecule construction [1].

Agrochemical Intermediate with Optimized Environmental Stability

The balanced hydrolytic stability profile (predicted k₁ ≈ 5–9 × 10⁻⁴ s⁻¹ in water at 25°C) makes this sulfonyl chloride suitable for agrochemical intermediate applications where reagents must survive aqueous workup conditions yet remain sufficiently reactive for efficient coupling with amine or alcohol substrates. The chloro and fluoro substituents also impart favorable physicochemical properties (lipophilicity, metabolic stability) to the resulting sulfonamide or sulfonate ester agrochemical products .

Quality-Controlled Building Block for High-Throughput Chemistry Libraries

With guaranteed 95% purity and availability of batch-specific NMR, HPLC, and GC analytical data, 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride is suitable for incorporation into high-throughput parallel synthesis workflows where reagent quality variability can confound biological assay results. The multi-technique characterization reduces the need for pre-use quality control, accelerating library production timelines .

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